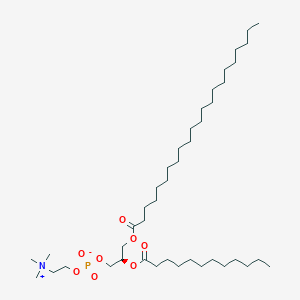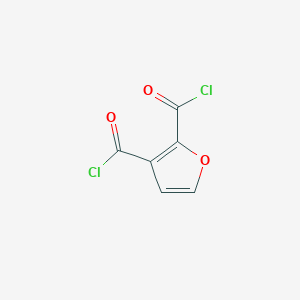
2-硝基-4-(三氟甲基)苯甲醛
描述
2-Nitro-4-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H4F3NO3 and its molecular weight is 219.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Nitro-4-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Nitro-4-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光化学反应机理
一项研究深入探讨了 2-硝基苄基化合物的化学反应机理,揭示了 2-硝基苄醇在各种溶剂中辐照时可以通过双质子转移过程生成 2-亚硝基苯甲醛。该反应通过激光闪光光解和时间分辨红外光谱进行了研究,提供了对硝基苄基化合物在光化学应用中的多功能性的见解 (Gáplovský et al., 2005).
催化和合成
另一项研究重点介绍了碱性碳在苯甲醛及其衍生物与乙基氰基乙酸酯缩合中的催化潜力,展示了二氢吡啶衍生物的生产。这种“绿色”和“清洁”的方法强调了 2-硝基苯甲醛衍生物在为药物应用创造中间体中的重要性,强调了这些化合物的实际应用不断扩大 (Perozo-Rondón et al., 2006).
不对称亨利反应
苯甲醛衍生物和硝基甲烷之间的不对称亨利反应的研究已经展开,发现某些二胺配体与铜 (II) 结合可以诱导对映选择性。该过程说明了 2-硝基-4-(三氟甲基)苯甲醛衍生物在合成对映体富集化合物中的潜力,这是药物化学的关键方面 (El-Asaad et al., 2017).
选择性氧化催化
一项关于 NiFe2O4 纳米颗粒作为催化剂在温和条件下将苯甲醇选择性氧化为苯甲醛的研究进一步强调了苯甲醛衍生物在催化中的多功能性。该研究证明了此类催化剂在有机合成中的效率,突出了它们的重复使用性和绿色化学应用的潜力 (Iraqui et al., 2020).
提高硝化过程中的产率
此外,通过混合酸对苯甲醛进行硝化以提高 2-硝基苯甲醛产率的研究提出了该过程的化学和安全性检查。本研究旨在优化重要中间体的产率,同时减轻与硝化反应相关的风险,反映了该化合物在工业化学中的重要性 (Somma et al., 2014).
安全和危害
2-Nitro-4-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSYMGKKRHIYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457268 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109466-87-7 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)












